2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

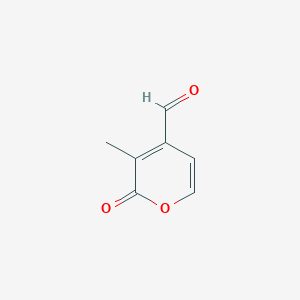

The compound 2H-Pyran-4-carboxaldehyde, tetrahydro-3-methyl-2-oxo-, (3S,4R)- (CAS 227805-00-7) is a chiral pyran derivative with the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol . Its structure features a tetrahydro-pyran ring system with a methyl group at position 3, a ketone at position 2, and an aldehyde at position 4 (Figure 1). Key properties include:

- Boiling Point: 284.2 ± 33.0 °C (predicted)

- Density: 1.179 ± 0.06 g/cm³

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the oxa-6π-electrocyclization of dienones, which forms the pyran ring structure . This reaction is often catalyzed by acids or bases and requires specific temperature and solvent conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The methyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed

Oxidation: Formation of 2H-Pyran-4-carboxylic acid, 3-methyl-2-oxo-.

Reduction: Formation of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-hydroxy-.

Substitution: Formation of various substituted pyran derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agents Development

2H-Pyran derivatives are being explored for their potential as therapeutic agents. Research indicates that compounds derived from 2H-pyran structures exhibit various biological activities, including anti-inflammatory and antimicrobial properties. For instance, the synthesis of new derivatives has shown promising results in inhibiting specific enzymes related to disease processes .

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of 2H-pyran exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The compounds were evaluated using disc diffusion methods, revealing effective inhibition zones compared to standard antibiotics .

Organic Synthesis

Intermediate in Organic Reactions

2H-Pyran-4-carboxaldehyde serves as an important intermediate in various organic synthesis reactions. It is utilized in the synthesis of more complex molecules through multicomponent reactions and cyclization processes. For example, it has been employed in the synthesis of tricyclic pyrone scaffolds which have shown cell-protective actions against oligomeric amyloid β peptide toxicity .

Data Table: Synthesis Pathways

| Reaction Type | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Multicomponent Reaction | 4-Hydroxy-6-methyl-2H-pyran-2-one + Phenylglyoxal | Reflux in ethanol | 89 |

| Cyclization | 3-Aminopyrone + Dibromocyclohexene | Triethylamine | 50 |

| Nucleophilic Substitution | Tetrahydro-3-oxo-2H-pyran + Alkyl halides | Mild base conditions | Variable |

Biological Studies

Enzyme Inhibition Studies

The compound has been utilized in biological studies to explore its role as an enzyme inhibitor. Specific focus has been on its interaction with enzymes involved in metabolic pathways, which could lead to the development of new drug candidates for treating metabolic disorders .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 2H-Pyran derivatives with various biological targets. These studies help in understanding the mechanism of action and optimizing the structure for enhanced activity .

Mechanism of Action

The mechanism of action of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- involves its interaction with specific molecular targets and pathways. For instance, it can activate caspases-3, -8, and -9, which are involved in the apoptotic pathway . This activation leads to programmed cell death, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural features and properties of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- and analogous compounds:

Key Differences and Implications

Structural Complexity and Reactivity

- 227805-00-7 : The tetrahydro-pyran ring (saturated) and aldehyde group make it reactive in nucleophilic additions (e.g., Grignard reactions) and redox chemistry. Its stereochemistry enables enantioselective applications .

- 62558-92-3: The cyano and imino groups increase electrophilicity, favoring reactions like nucleophilic substitution. The methoxyphenyl group enhances π-π stacking interactions, relevant in drug design .

Physical Properties

- The boiling point of 227805-00-7 (284°C) is significantly higher than ester derivatives (e.g., C₁₁H₁₄O₅ in ), likely due to stronger intermolecular hydrogen bonding from the aldehyde and ketone groups.

- Polar Surface Area (PSA): The PSA of 227805-00-7 (43.37 Ų) is lower than compounds with hydroxyl or cyano groups (e.g., 75.99 Ų in ), suggesting reduced solubility in polar solvents.

Research Findings and Trends

- Steric Effects : The methyl group in 227805-00-7 reduces ring strain in the tetrahydro-pyran system compared to unsaturated analogs, improving thermal stability .

- Electronic Effects : Aldehyde-containing pyrans (e.g., 227805-00-7, 57053-23-3) exhibit higher electrophilicity at the carbonyl carbon than ester derivatives, favoring condensation reactions .

- Biological Activity : Compounds with fused rings (e.g., 57053-23-3) show enhanced binding to hydrophobic enzyme pockets, as seen in antifungal studies .

Biological Activity

2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-, also known as a derivative of the pyran family, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

The compound features a pyran ring with a carboxaldehyde and keto functional group, contributing to its reactivity and interaction with biological systems. The general structure can be represented as follows:

Antimicrobial Activity

Research has demonstrated that derivatives of 2H-pyran compounds exhibit significant antimicrobial properties. For instance, studies have reported that certain pyran derivatives show potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4g | S. aureus | 0.25 µg/mL |

| 4j | E. coli | 0.30 µg/mL |

These findings indicate that modifications to the pyran structure can enhance antimicrobial efficacy, making it a candidate for further development in agrochemical applications .

Anticancer Activity

The anticancer potential of 2H-pyran derivatives has been explored extensively. Notably, compounds derived from this class have shown promising results in inhibiting cancer cell proliferation. For example, one study highlighted the induction of apoptosis in T47D breast cancer cells by a modified pyran derivative with an EC50 value of 0.08 µM .

Case Study: Inhibition of Colorectal Cancer Cells

A specific study investigated the effects of certain 4H-pyran derivatives on HCT-116 colorectal cancer cells. The results indicated:

- IC50 Values : Compounds 4d and 4k had IC50 values of 75.1 µM and 85.88 µM respectively.

- Mechanism : These compounds inhibited CDK2 activity and downregulated CDK2 gene expression, leading to reduced cell viability and induced apoptosis through caspase activation.

This suggests a mechanism where the structural features of the pyran derivatives play a critical role in their anticancer activity .

Antioxidant Activity

The antioxidant properties of 2H-pyran derivatives have also been evaluated. A study reported that certain compounds exhibited strong DPPH scavenging abilities, with EC50 values comparable to standard antioxidants like butylated hydroxytoluene (BHT):

| Compound | EC50 Value (mM) |

|---|---|

| 4g | 0.072 |

| 4j | 0.074 |

| BHT | 0.089 |

These results indicate that these compounds can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Q & A

Q. Basic: What experimental methods are recommended for synthesizing 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- with high purity?

Methodological Answer:

Synthesis of this compound typically involves multi-step organic reactions, such as cyclization of substituted aldehydes or keto-esters. Key steps include:

- Precursor Selection : Use of biosynthetic precursors like 4-methyl-2-oxo-pentanoic acid, which can enhance yield through controlled enzymatic pathways .

- Reaction Optimization : Employing catalysts (e.g., K₂CO₃) under inert conditions (N₂ atmosphere) to minimize side reactions, as seen in analogous lactone syntheses .

- Purification : Flash chromatography or recrystallization to isolate the compound, followed by NMR and mass spectrometry for purity validation .

Q. Basic: How can spectroscopic techniques (NMR, IR) be optimized for structural elucidation of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-?

Methodological Answer:

- NMR Analysis :

- Use ¹³C DEPT to distinguish CH₃, CH₂, and CH groups. The oxo group (C=O) typically resonates at 190–210 ppm in ¹³C NMR.

- ²D COSY and HSQC experiments resolve coupling patterns and assign protons to carbons, critical for confirming the pyran ring and aldehyde substituents .

- IR Spectroscopy :

- Sharp peaks at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (aldehyde C-H) confirm functional groups. Compare with computational IR spectra for validation.

Q. Advanced: What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

- Error Source Analysis :

- Check basis set limitations in DFT calculations (e.g., B3LYP/6-31G*) that may mispredict chemical shifts. Hybrid functionals like M06-2X improve accuracy for carbonyl groups .

- Validate crystal packing effects using Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonds) that shift experimental NMR peaks .

- Iterative Refinement :

Q. Advanced: How do hydrogen bonding patterns influence the crystal packing and stability of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-?

Methodological Answer:

- Graph Set Analysis :

- Crystallographic Tools :

Q. Advanced: What role does the oxo group play in the compound’s reactivity and biological activity?

Methodological Answer:

- Reactivity :

- The oxo group acts as an electrophilic site for nucleophilic addition (e.g., Grignard reactions) and participates in tautomerism, affecting solubility .

- Biological Interactions :

- In Silico Studies :

Q. Advanced: How can computational modeling predict the compound’s behavior in different solvents?

Methodological Answer:

- Solvent Effect Simulations :

- MD Simulations :

- Run nanoscale molecular dynamics (NAMD) to observe conformational changes in aqueous vs. non-polar environments. For example, the pyran ring may adopt a boat conformation in hydrophobic solvents .

Properties

CAS No. |

820986-24-1 |

|---|---|

Molecular Formula |

C7H6O3 |

Molecular Weight |

138.12 g/mol |

IUPAC Name |

3-methyl-2-oxopyran-4-carbaldehyde |

InChI |

InChI=1S/C7H6O3/c1-5-6(4-8)2-3-10-7(5)9/h2-4H,1H3 |

InChI Key |

NAEYUOIQSWAXOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=COC1=O)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.